4-(Dimethylamino)-3-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVUKLFPIVOWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402076 | |
| Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-63-1 | |
| Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformation Pathways
Strategies for the Synthesis of 4-(Dimethylamino)-3-nitrobenzonitrile and its Analogs
The synthesis of this compound and related structures can be achieved through several strategic approaches that manipulate the substitution pattern on the benzonitrile (B105546) core. Key methods involve the carefully orchestrated introduction of the nitro and dimethylamino groups onto a pre-existing benzonitrile ring.
Nitration Reactions in Benzonitrile Scaffolds
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. In the context of synthesizing substituted benzonitriles, the directing effects of the substituents already present on the ring are crucial.
A common precursor for compounds like this compound is 4-chlorobenzonitrile. The nitration of this starting material is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at low temperatures, such as in an ice-salt bath, to control the reaction's exothermicity. guidechem.com The chloro group is an ortho-, para-director, but the reaction conditions lead to the introduction of the nitro group at the position meta to the chloro group (position 3), yielding 4-chloro-3-nitrobenzonitrile. guidechem.com This regioselectivity is influenced by the deactivating nature of the chloro and cyano groups.
Key Reagents in Nitration of 4-Chlorobenzonitrile:
| Reagent | Role |
|---|---|
| 4-Chlorobenzonitrile | Starting Material |
| Concentrated H₂SO₄ | Catalyst, protonating agent |
This nitrated intermediate is a vital precursor for the subsequent introduction of the dimethylamino group.
Amination Strategies for Aromatic Nitriles
The introduction of an amino group, specifically a dimethylamino group, onto the benzonitrile scaffold is most effectively accomplished via nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient when the aromatic ring is "activated" by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. byjus.comwikipedia.orgmasterorganicchemistry.com
In the synthesis of this compound, the precursor 4-chloro-3-nitrobenzonitrile is ideal. The chlorine atom at position 4 serves as the leaving group, and the nitro group at the ortho position (position 3) strongly activates the ring for nucleophilic attack. The reaction proceeds by treating 4-chloro-3-nitrobenzonitrile with dimethylamine ((CH₃)₂NH). The dimethylamine acts as the nucleophile, displacing the chloride ion to form the final product.
This amination strategy is a cornerstone for creating a variety of 4-amino-3-nitrobenzonitrile analogs by simply varying the amine reagent used in the substitution step. bloomtechz.com
Advanced Functionalization Techniques for Benzonitrile Derivatization
The benzonitrile scaffold is versatile and can be subjected to advanced functionalization techniques to create diverse derivatives. nbinno.com These methods can target the nitrile group, the aromatic ring, or the existing substituents.
One advanced approach involves the transformation of the nitrile group itself. For instance, the cyano group can react with sodium azide, often in the presence of a Lewis acid, to form a tetrazole ring, yielding biologically active tetrazole derivatives. guidechem.com
Another technique is the palladium-catalyzed ortho-arylation of benzamide derivatives, which can subsequently be dehydrated to form ortho-arylated benzonitriles. nih.gov This C-H functionalization approach allows for the construction of complex biaryl structures. While direct ortho-arylation of benzonitrile can be challenging due to the coordinating nature of the cyano group with transition metals, using a convertible directing group like an amide provides a viable workaround. nih.gov
Furthermore, the functional groups on the this compound ring can be modified. The nitro group, for example, can be reduced to an amino group, which opens up a wide range of subsequent reactions, such as diazotization or condensation, to build more complex heterocyclic systems. guidechem.combloomtechz.com
Reaction Mechanisms and Intermediate Characterization
Understanding the reaction mechanisms and the intermediates involved is critical for optimizing synthetic routes and predicting product outcomes.
Exploration of Nucleophilic Aromatic Substitution Pathways
The synthesis of this compound from 4-chloro-3-nitrobenzonitrile is a classic example of the SNAr mechanism. This pathway is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination process. youtube.com
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (dimethylamine) on the carbon atom bearing the leaving group (chlorine). This attack is facilitated by the electron-poor nature of the aromatic ring, which is caused by the electron-withdrawing effects of the nitro and cyano groups. masterorganicchemistry.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orglibretexts.org
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. wikipedia.orglibretexts.org This stabilization is a key reason why electron-withdrawing groups in the ortho or para positions are essential for activating the ring towards nucleophilic attack. byjus.comlibretexts.orgnptel.ac.in Stable Meisenheimer complexes have been isolated and characterized in some cases, providing strong evidence for this mechanistic pathway. wikipedia.orggovtpgcdatia.ac.inbris.ac.uk
Elimination of the Leaving Group: In the final, typically fast step, the leaving group (chloride ion) is expelled from the complex, and the aromaticity of the ring is restored, yielding the final product, this compound. govtpgcdatia.ac.in
Characteristics of the SNAr Mechanism:
| Feature | Description |
|---|---|
| Substrate | Aromatic ring with a good leaving group and strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. libretexts.org |
| Nucleophile | Strong nucleophiles (e.g., amines, alkoxides). byjus.com |
| Intermediate | A resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org |
Cyclization and Condensation Reactions for Scaffold Modification
The functional groups present in this compound and its analogs can participate in various cyclization and condensation reactions to form more complex, often heterocyclic, structures.
Cyclization Reactions: Intramolecular cyclization can occur if a nucleophilic group is positioned appropriately relative to an electrophilic center. For example, the reduction of the nitro group in an ortho-aminobenzonitrile derivative to an amino group creates a 1,2-diaminobenzene structure. This intermediate can then react with various reagents to form fused heterocyclic systems. A transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones can produce multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk Similarly, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides a route to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov
Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. nowgonggirlscollege.co.in Aromatic nitro compounds can undergo condensation with arylacetonitriles. semanticscholar.org For instance, the nitro group can be a precursor to a reactive functional group. After reduction to an amine, the resulting aniline derivative can undergo condensation with aldehydes or ketones. The Thorpe nitrile condensation is another relevant reaction where alkyl cyanides undergo base-catalyzed self-condensation. nowgonggirlscollege.co.in While this is more common for alkyl nitriles, similar principles can apply to activated benzonitrile derivatives under specific conditions.
Principles of Sustainable Synthetic Routes in Benzonitrile Chemistry
The pursuit of sustainable chemical manufacturing has led to the development of greener synthetic methodologies for a wide range of organic compounds, including benzonitrile derivatives. These principles are centered around minimizing environmental impact, enhancing safety, and improving resource efficiency. The application of these principles to the synthesis of benzonitriles, such as this compound, is crucial for the advancement of environmentally benign chemical production.
A key tenet of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.orgwordpress.com Traditional multi-step syntheses often generate significant amounts of waste, leading to low atom economy. By designing synthetic routes that involve addition reactions and minimize the use of stoichiometric reagents and protecting groups, the atom economy can be significantly improved. wikipedia.orgrsc.org
The use of safer solvents and auxiliaries is another cornerstone of sustainable synthesis. Many conventional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. The exploration of alternative reaction media, such as water, supercritical fluids, or ionic liquids, can drastically reduce the environmental footprint of a chemical process. researchgate.netrsc.org For instance, the use of ionic liquids has been shown to offer benefits such as being a recyclable agent, co-solvent, and catalyst, thereby simplifying separation processes. researchgate.netrsc.org
Catalysis plays a pivotal role in the development of sustainable synthetic routes. Catalytic reactions are inherently more atom-economical than stoichiometric reactions as catalysts are used in small amounts and can be recycled and reused. researchgate.net The development of heterogeneous catalysts, such as zeolites and supported metal oxides, is particularly attractive as they can be easily separated from the reaction mixture, simplifying product purification and reducing waste. researchgate.net
Energy efficiency is also a critical consideration. The use of microwave irradiation and ultrasonic activation can often lead to shorter reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. researchgate.netgordon.edu These non-traditional activation methods can enhance the sustainability of synthetic processes. nih.gov
Furthermore, the choice of reagents can significantly impact the sustainability of a synthesis. The use of less hazardous and more environmentally benign reagents is a key principle of green chemistry. For example, in nitration reactions, traditional methods often employ a hazardous mixture of nitric and sulfuric acids. researchgate.net Greener alternatives include the use of solid acid catalysts or milder nitrating agents, which can reduce the production of acidic waste and improve the safety of the process. researchgate.netrsc.org
The principles of sustainable synthetic routes in benzonitrile chemistry are summarized in the table below:
| Principle | Description | Application in Benzonitrile Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing addition-based reactions and minimizing the use of protecting groups. |
| Safer Solvents | Utilizing less hazardous and environmentally benign solvents. | Employing water, supercritical fluids, or recyclable ionic liquids as reaction media. |
| Catalysis | Using catalysts in small amounts to increase reaction efficiency and reduce waste. | Development and use of recyclable heterogeneous catalysts like zeolites. |
| Energy Efficiency | Minimizing the energy requirements of chemical processes. | Application of microwave irradiation and sonication to reduce reaction times and energy use. |
| Safer Reagents | Employing less toxic and hazardous chemical reagents. | Using solid acid catalysts or milder nitrating agents in place of traditional mixed acids for nitration. |
By integrating these principles into the design of synthetic pathways for compounds like this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Spectroscopic and Photophysical Data on this compound Remains Largely Unexplored
Following a comprehensive review of scientific literature and spectral databases, it has been determined that there is a significant lack of available research data to construct a detailed article on the spectroscopic and electronic properties of This compound as per the requested outline. The specific, advanced spectroscopic investigations outlined—including detailed vibrational analyses (FTIR, Raman), ultrafast excited-state kinetics, solvatochromic studies, and Time-Resolved Area Normalized Emission Spectroscopy (TRANES)—have not been extensively published for this particular compound.
The majority of existing research in this area focuses overwhelmingly on the parent compound, 4-(Dimethylamino)benzonitrile (B74231) (DMABN) . DMABN is a canonical molecule for studying the phenomenon of dual fluorescence and Twisted Intramolecular Charge Transfer (TICT) states, and as such, has been the subject of countless photophysical studies. nih.govnih.govdiva-portal.org This extensive body of work on DMABN covers its behavior in various solvents, its excited-state dynamics on a femtosecond timescale, and detailed vibrational mode analyses. nih.govijstr.org
However, the introduction of a nitro group at the 3-position of the benzene (B151609) ring in this compound fundamentally alters the molecule's electronic structure and, consequently, its spectroscopic and photophysical behavior. While general principles of solvatochromism and intramolecular charge transfer (ICT) would apply, specific experimental data—such as absorption/emission maxima in different solvents, excited-state lifetimes, and vibrational band assignments—are not available in published literature. researchgate.netrsc.org
For instance, studies on related compounds that feature both dimethylamino and nitro groups demonstrate complex ICT dynamics that are highly sensitive to solvent polarity and viscosity. rsc.org One could hypothesize that this compound would also exhibit strong charge-transfer characteristics and pronounced solvatochromism. The nitro group, being a strong electron-withdrawing group, would significantly influence the energy levels of the molecular orbitals involved in electronic transitions. However, without experimental data, any discussion would be purely speculative.
Similarly, while FTIR and Raman spectra for related structures like 3-nitrobenzonitrile and 4-nitrobenzonitrile are available and their vibrational modes assigned, these cannot be accurately extrapolated to the target molecule due to the strong electronic and steric influence of the dimethylamino group. nih.govchemicalbook.comchemicalbook.com
Spectroscopic Characterization and Electronic Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Dimethylamino)-3-nitrobenzonitrile, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the substitution pattern on the benzene (B151609) ring and providing insights into the molecule's conformational preferences.
Structural Confirmation
The structural integrity of this compound is definitively established through the analysis of its ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom within the molecule.
While specific experimental data for this compound is not extensively published, the expected spectral features can be reliably predicted by examining the data for structurally related compounds such as 4-(dimethylamino)benzonitrile (B74231) and 4-nitrobenzonitrile. rsc.orgijstr.orgchemicalbook.com
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will be particularly informative for confirming the 1,2,4-trisubstituted pattern of the benzene ring. The protons on the aromatic ring are expected to exhibit a characteristic splitting pattern due to spin-spin coupling.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| H-2 | ~ 8.0 - 8.2 | d | ~ 2.0 |
| H-5 | ~ 6.8 - 7.0 | d | ~ 9.0 |
| H-6 | ~ 7.8 - 8.0 | dd | ~ 9.0, 2.0 |
| -N(CH₃)₂ | ~ 3.1 | s | N/A |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment, which is significantly influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and cyano groups.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C-CN) | ~ 105 - 110 |
| C-2 | ~ 135 - 140 |
| C-3 (C-NO₂) | ~ 145 - 150 |
| C-4 (C-N(CH₃)₂) | ~ 150 - 155 |
| C-5 | ~ 110 - 115 |
| C-6 | ~ 130 - 135 |
| -CN | ~ 115 - 120 |
| -N(CH₃)₂ | ~ 40 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Conformational Analysis
Conformational analysis of this compound by NMR spectroscopy would focus on determining the preferred spatial orientation of the dimethylamino and nitro groups relative to the benzene ring. Steric hindrance between the bulky dimethylamino group and the adjacent nitro group can restrict free rotation around the C-N bonds.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for investigating through-space interactions between protons that are close in proximity, typically within 5 Å. mdpi.com These experiments can provide crucial information about the molecule's conformation in solution.
In a hypothetical NOESY or ROESY experiment on this compound, the observation of a cross-peak between the protons of the dimethylamino group and the aromatic proton at the H-5 position would indicate a spatial proximity. The intensity of this cross-peak would be inversely proportional to the sixth power of the distance between these protons, offering a qualitative and sometimes quantitative measure of their separation.
Computational Chemistry and Theoretical Modeling of Molecular Behavior
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
Ground-State Geometry Optimization and Conformational Landscapes
There is no available research data from DFT studies to detail the optimized ground-state geometry or to describe the conformational landscapes of 4-(dimethylamino)-3-nitrobenzonitrile.
Excited State Energy Calculations and Potential Energy Surface Analysis
Specific excited state energy calculations and potential energy surface analyses for this compound using TDDFT methods have not been reported in the available literature.
Intramolecular Charge Transfer (ICT) Mechanisms
The mechanisms of intramolecular charge transfer, a phenomenon extensively studied in the analogous compound DMABN, have not been specifically investigated for this compound.
Twisting Intramolecular Charge Transfer (TICT) Model
There are no available studies that apply the TICT model to explain the photophysical properties of this compound.
Planar Intramolecular Charge Transfer (PICT) Model
The applicability of the PICT model to the intramolecular charge transfer dynamics of this compound has not been explored in published research.
Wagging and Bending Conformations in ICT Dynamics
The role of wagging and bending conformations of the dimethylamino or cyano groups in the ICT dynamics of this compound has not been computationally modeled or theoretically discussed in the scientific literature.
Role of πσ States in Non-Adiabatic Relaxation Processes*
While direct studies on the role of πσ* states in the non-adiabatic relaxation of this compound are not extensively detailed in the provided research, valuable insights can be drawn from computational studies on the closely related and archetypal molecule, 4-(N,N-Dimethylamino)benzonitrile (DMABN). Non-adiabatic processes are crucial for understanding the photophysical behavior of molecules, as they govern the transitions between different electronic states.
In molecules like DMABN, photoexcitation to a higher electronic state (like S2) is often followed by rapid internal conversion to the first excited state (S1). nih.gov First-principles simulations using nonadiabatic trajectory surface hopping (TSH) combined with electronic structure methods have shown that this internal conversion can be incredibly fast, occurring on the femtosecond timescale (as quickly as 8.5 fs for DMABN). nih.gov This rapid relaxation is not primarily driven by large-scale molecular twisting but rather by specific vibrational modes. nih.gov
Supporting calculations have identified that the population transfer from S2 to S1 is significantly influenced by skeletal deformation modes of the aromatic ring and the stretching of the bond between the ring and the dimethylamino nitrogen. nih.gov These vibrational motions facilitate the coupling between the electronic states, allowing the molecule to efficiently dissipate energy and transition to a lower-energy excited state. The predominant product of this internal conversion is a locally excited (LE) structure, which can then equilibrate to form other structures, such as a twisted intramolecular charge transfer (TICT) state, without changing the adiabatic state. nih.govnih.gov
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Distribution
Molecular orbital theory is a cornerstone of computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis and are often referred to as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. irjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more easily polarized and more chemically reactive. irjweb.comwuxibiology.com This energy gap is fundamental to understanding the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential; ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the electron affinity; ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Related to a large HOMO-LUMO gap. |
| Chemical Softness | S | The reciprocal of chemical hardness. Indicates higher reactivity. |
| Electronegativity | χ | Describes the power of an atom to attract electrons to itself. |
| Charge Distribution | - | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. |
Theoretical Investigations of Intermolecular Interactions and Aggregation (e.g., Dimer and Tetramer Forms)
Theoretical investigations into the intermolecular interactions and aggregation of molecules like this compound are essential for understanding their solid-state properties and crystal packing. Computational studies on the analogous compound 4-amino-3-nitrobenzonitrile (4A-3NBN) demonstrate how these phenomena are modeled. nih.gov
Using quantum chemical methods such as Density Functional Theory (DFT) with functionals like M06-2X and B3LYP, researchers can simulate the formation of molecular aggregates, such as dimers and tetramers. nih.gov These simulations are used to determine the most stable geometric arrangements of the molecules and to calculate the interaction energies holding them together. nih.gov For 4A-3NBN, various dimer and tetramer forms have been optimized to simulate the crystal unit cell. nih.gov
The analysis involves calculating counterpoise (CP) corrected interaction energies to account for basis set superposition error, providing a more accurate measure of the binding strength between molecules. nih.gov By comparing the calculated vibrational spectra (Infrared and Raman) of different proposed aggregate structures with experimental data, scientists can assign observed spectral bands to specific monomer, dimer, or tetramer forms. nih.gov This approach allows for a detailed understanding of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the supramolecular architecture of the compound in its solid state. nih.gov
Table 2: Computational Methods in the Study of Molecular Aggregates
| Computational Method/Technique | Purpose in Aggregation Studies |
| Density Functional Theory (DFT) | To optimize the geometry of monomers, dimers, and tetramers. |
| M06-2X, B3LYP, X3LYP | Specific DFT functionals used to calculate molecular structures and energies. nih.gov |
| Counterpoise (CP) Correction | To obtain accurate interaction energies by correcting for basis set superposition error. nih.gov |
| Vibrational Frequency Analysis | To calculate theoretical IR and Raman spectra for comparison with experimental data. nih.gov |
| Atoms in Molecules (AIM) | To investigate and characterize weak intermolecular interactions like hydrogen bonds. bitp.kiev.ua |
Advanced Applications in Photonics and Organic Electronics
Nonlinear Optical (NLO) Properties and Materials Design
Organic materials are being extensively investigated for their nonlinear optical (NLO) properties due to their potential for high performance, rapid response times, and the ability to be modified through molecular engineering. nih.gov Compounds like 4-(Dimethylamino)-3-nitrobenzonitrile are prime candidates for NLO applications because their structure is inherently designed to manipulate the propagation of light in intense electromagnetic fields.
Second-Harmonic Generation (SHG) is a fundamental NLO process where two photons with the same frequency interact with a nonlinear material and are effectively combined to generate a new photon with twice the energy and frequency, and half the wavelength. youtube.com This phenomenon is highly dependent on the molecular symmetry of the material; it is only possible in non-centrosymmetric materials, where the molecular structure lacks a center of inversion. frontiersin.orgmdpi.com
The efficiency of SHG at the molecular level is quantified by the first hyperpolarizability (β). This property measures the nonlinear response of a molecule's electron cloud to an applied electric field, such as that from a high-intensity laser. ajol.info Molecules designed with strong electron donor and acceptor groups separated by a π-conjugated system, known as "push-pull" systems, often exhibit large hyperpolarizability values. ijstr.org The structure of this compound, with its dimethylamino donor and nitro/cyano acceptors, is a classic example of this molecular design. Theoretical calculations on the related compound 4-(Dimethylamino)benzonitrile (B74231) (4DMABN) using Density Functional Theory (DFT) have shown significant hyperpolarizability, underscoring the potential of this class of molecules. ijstr.org
| Property | Value | Method |
| First Static Hyperpolarizability (β) of 4DMABN | 8.672×10⁻²⁴ esu | DFT (B3LYP/6-31+G(d,p)) |
Data for the closely related compound 4-(Dimethylamino)benzonitrile (4DMABN) is presented to illustrate the NLO potential of this molecular framework. ijstr.org
Optical limiting is a nonlinear optical effect where the transmittance of a material decreases as the intensity of incident light increases. scirp.org This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. scirp.org The primary mechanisms responsible for optical limiting behavior include:
Reverse Saturable Absorption (RSA) : A process where the absorption cross-section of the molecule's excited state is larger than its ground state.
Two-Photon Absorption (TPA) : The simultaneous absorption of two photons, which becomes significant at high light intensities.
Nonlinear Refraction (Self-focusing/defocusing) : An intensity-dependent change in the refractive index of the material that can spread the laser beam's energy, reducing its intensity at the detector. scirp.org
Materials exhibiting these properties typically have a large nonlinear absorption coefficient (β) and a nonlinear refractive index (n₂). scirp.org Research on related organic hydrazone derivatives with similar donor-acceptor structures has demonstrated significant optical limiting effects, which are attributed to light-induced variations in the nonlinear refractive index. scirp.orgscirp.org At a certain threshold power, a defocusing effect occurs, which increases the beam's cross-sectional area and reduces the intensity passing through to a detector. scirp.orgscirp.org
"Molecular engineering" involves the deliberate design and synthesis of molecules to optimize specific properties, such as the NLO response. jhuapl.edu For organic NLO materials, the primary strategy revolves around enhancing the intramolecular charge transfer characteristics. Key strategies include:
Optimizing Donor-Acceptor Strength : The NLO response can be tuned by modifying the electron-donating and electron-withdrawing groups. The combination of the powerful dimethylamino donor with both nitro and cyano withdrawing groups in this compound is a deliberate design choice to maximize this effect.
Extending π-Conjugation : Increasing the length of the conjugated bridge (the system of alternating single and double bonds) that connects the donor and acceptor groups can lead to a significant enhancement of the hyperpolarizability.
Modifying Molecular Geometry : The planarity of the molecule affects the efficiency of the π-electron delocalization. Fine-tuning the molecular structure to ensure a high degree of planarity can improve the NLO response.
These strategies aim to create molecules with a large difference between their ground-state and excited-state dipole moments, which is a key factor for a strong second-order NLO response.
Organic Electronic Materials and Devices
Organic electronic materials, particularly organic semiconductors, are foundational to the development of technologies like flexible displays, printable circuits, and low-cost solar cells. sigmaaldrich.comresearchgate.net These carbon-based materials offer advantages such as light weight, mechanical flexibility, and fabrication via low-cost, solution-based methods. sigmaaldrich.commerckmillipore.com
The functionality of organic semiconductors is governed by their ability to transport charge (either holes in p-type materials or electrons in n-type materials). The design of these materials focuses on controlling their molecular and solid-state properties. ucsb.edu
Extended π-Conjugation : A core principle is the presence of an extended system of π-conjugated electrons. This delocalization allows charge carriers to move along the molecular backbone. ucsb.edu
Energy Level Tuning : The performance and stability of a device depend on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These levels are tuned by incorporating electron-donating or electron-withdrawing functional groups into the molecular structure. researchgate.net Strong electron-withdrawing groups like nitro and cyano, as found in this compound, are crucial for lowering the LUMO energy level, a key requirement for stable n-type (electron-transporting) materials. researchgate.net
Intermolecular Interactions : In the solid state, charge transport occurs when charge carriers "hop" between adjacent molecules. Therefore, controlling the packing and orientation of molecules through π-π stacking and other non-covalent interactions is critical for achieving high charge-carrier mobility. ucsb.edu The molecular design dictates how molecules self-assemble, which directly impacts device performance. rsc.org
Organic Electrochemical Transistors (OECTs) are devices that are particularly well-suited for applications in biosensing because they can efficiently interface with biological systems. researchgate.netmdpi.com An OECT uses an electrolyte to modulate the conductivity of an organic semiconductor channel. researchgate.net
While most OECTs have historically relied on p-type (hole-transporting) polymers, the development of high-performance and stable n-type (electron-transporting) materials is a critical challenge. researchgate.netsemanticscholar.org The availability of n-type OECTs is essential for creating more complex and energy-efficient complementary circuits, similar to CMOS technology in traditional electronics. researchgate.net
The development of n-type materials for OECTs requires molecules with low-lying LUMO energy levels to facilitate stable electron injection and transport, especially in aqueous environments. The strong electron-withdrawing nature of the nitro and cyano groups makes this compound a relevant structural motif for designing novel n-type organic semiconductors. By incorporating such units into a polymer backbone, it is possible to create materials with the necessary electronic properties for use as the active channel in n-type OECTs, paving the way for advanced biosensors and integrated bioelectronic devices. semanticscholar.org
Photophysical Applications in Chemical Sensing and Probing (non-clinical)
The pronounced solvatochromism of this compound, a direct consequence of its strong intramolecular charge transfer character, makes it a highly promising candidate for applications in chemical sensing and as a molecular probe. Solvatochromic compounds exhibit a shift in their absorption or emission spectra in response to changes in the polarity of their environment. This sensitivity can be exploited to detect the presence of specific analytes or to map the polarity of microenvironments.
The "push-pull" electronic structure, with the electron-donating dimethylamino group and the electron-withdrawing nitro and cyano groups, leads to a significant difference in the dipole moment between the ground and excited states. This change in dipole moment upon photoexcitation is the origin of the observed solvatochromism. In non-polar solvents, the molecule exists in a less polarized form, while in polar solvents, the excited state is stabilized, leading to a red-shift in the fluorescence spectrum.
This solvatochromic behavior can be harnessed for chemical sensing applications. For instance, the presence of a polar analyte in a non-polar medium could induce a measurable change in the fluorescence of this compound. This principle is the basis for the development of chemosensors for a variety of target molecules.
The following table illustrates the solvatochromic properties of a representative push-pull fluorophore, 4-Dimethylamino-4'-nitrostilbene, in various solvents, which is expected to be analogous to the behavior of this compound.
| Solvent | Emission Maximum (nm) | Quantum Yield |
| Pentane | - | 0.14 |
| Benzene (B151609) | 590 | 0.7 |
| Methylene Chloride | - | 0.008 |
| Dimethylformamide | - | 0.002 |
| Data for 4-Dimethylamino-4'-nitrostilbene, a structurally similar push-pull molecule. |
The sensitivity of the fluorescence quantum yield to the solvent polarity is a particularly noteworthy feature. In non-polar environments, the molecule is highly fluorescent, while in polar environments, the fluorescence is significantly quenched. This "on-off" type of response is highly desirable for the development of sensitive and selective chemical sensors.
Furthermore, the principles of donor-acceptor interactions are being utilized to design advanced colorimetric biosensing platforms. For example, porphyrin-based covalent organic frameworks with a donor-acceptor structure have been shown to exhibit enhanced peroxidase-like activity, enabling sensitive colorimetric detection of hydrogen peroxide. mdpi.com This highlights the broad potential of designing materials with controlled intramolecular charge transfer for sensing applications.
The development of fluorescent probes for the detection of various chemical species is a vibrant area of research. While specific applications of this compound as a chemical probe are yet to be extensively reported, its inherent photophysical properties strongly suggest its utility in this domain. Future work could involve the functionalization of the molecule to introduce specific recognition sites for target analytes, thereby creating highly selective and sensitive fluorescent probes for non-clinical applications.
Structural Analysis and Crystal Engineering
Single Crystal X-ray Diffraction Studies of 4-(Dimethylamino)-3-nitrobenzonitrile and Analogs
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline materials, providing detailed information on bond lengths, bond angles, and molecular conformations. mkuniversity.ac.in While specific crystal structure data for this compound is not widely published, extensive studies on its structural analogs provide significant insights into its likely solid-state conformation.
Analogs such as 4-(dimethylamino)benzonitrile (B74231) (DMABN) and various nitrobenzonitrile isomers have been thoroughly investigated. For instance, gas electron diffraction studies of DMABN have provided a detailed gas-phase structure, which serves as a valuable comparison to its solid-state form determined by X-ray diffraction. whiterose.ac.uknih.gov
These studies on analogs suggest that the molecular structure of this compound in the crystalline state will be influenced by a balance between the electronic effects of the dimethylamino, nitro, and cyano groups, and the steric demands of packing in a crystal lattice.
Table 1: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| 3-Nitrobenzonitrile nih.gov | Monoclinic | P2₁ | Nitro group tilted 11.22° from the benzene (B151609) ring plane. |
| 4-Methyl-3-nitrobenzonitrile nih.gov | Monoclinic | P2₁/c | Nitro group rotated 23.2° out of the benzene ring plane. |
| 4-Isopropylamino-3-nitrobenzonitrile nih.gov | Monoclinic | P2₁/n | Nitro group nearly coplanar with the aromatic ring (3.4° dihedral angle). |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | Orthorhombic | P2₁2₁2₁ | Acyclic cyanohydrazide with distinct N-atom hybridization. |
Analysis of Intermolecular Interactions in the Solid State
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org These forces, though weaker than covalent bonds, are critical in determining the crystal's stability, density, melting point, and other physical properties.
Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors like -OH or primary/secondary amine -NH groups, the potential for extensive hydrogen bonding in this compound is limited. However, weaker C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing the crystal structure.
In the analog 4-Isopropylamino-3-nitrobenzonitrile, the amine hydrogen atom forms an intramolecular N-H···O hydrogen bond with an oxygen atom of the adjacent nitro group. nih.gov This interaction helps to enforce the planarity of that part of the molecule. Furthermore, its crystal structure is stabilized by intermolecular C-H···O and C-H···N hydrogen bonds that link the molecules together. nih.gov In other analogs like 4-aminobenzonitrile (B131773) (ABN), hydrogen bonds form between an amino hydrogen and the cyano nitrogen atom of adjacent molecules. goettingen-research-online.de It is therefore highly probable that in the crystal structure of this compound, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group act as acceptors for weak hydrogen bonds from the methyl and aromatic C-H groups of neighboring molecules.
π-π Stacking Interactions
Aromatic rings, with their delocalized π-electron systems, can interact with each other through π-π stacking. These interactions are crucial in the crystal packing of many aromatic compounds. mdpi.comnih.gov The stability and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
Studies on analogs provide clear evidence for the importance of π-π stacking. In the crystal structure of 3-nitrobenzonitrile, molecules are arranged in stacks along the shortest crystallographic axis, with an interplanar distance of 3.3700 Å, indicative of significant aromatic π-π stacking. nih.gov Similarly, weak aromatic ring π-π interactions are observed in 4-Isopropylamino-3-nitrobenzonitrile, with a minimum ring centroid-centroid separation of 3.9841 Å. nih.gov The presence of both the electron-donating dimethylamino group and the electron-withdrawing nitro and cyano groups in this compound creates a "push-pull" system. This electronic arrangement can enhance π-π stacking interactions, often in an offset or slipped-stack arrangement to minimize electrostatic repulsion and maximize attraction.
Van der Waals Forces and Crystal Packing
The crystal packing of many organic molecules is a compromise between optimizing stronger, more directional interactions like hydrogen bonds and π-π stacking, and maximizing weaker, non-directional van der Waals contacts. In cases where strong directional interactions are absent, van der Waals forces become the primary determinant of the crystal structure. For example, the crystal structure of 4-Methyl-3-nitrobenzonitrile is reported to be stabilized by van der Waals interactions. nih.gov Similarly, the packing in (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile is stabilized only by van der Waals forces. doaj.org For this compound, these forces will be critical in dictating how the molecules pack together, filling space efficiently to achieve a thermodynamically stable crystalline arrangement.
Co-crystallization Strategies and Their Impact on Material Properties
Co-crystallization is a crystal engineering technique that combines an active pharmaceutical ingredient (API) or a functional molecule with a benign coformer in a single crystal lattice. tbzmed.ac.ir This strategy can be used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering its covalent structure. nih.gov
Several methods are employed to prepare co-crystals, including solvent evaporation, slurry co-crystallization, and hot-melt extrusion. tbzmed.ac.irmdpi.com The formation of a co-crystal is driven by the establishment of robust intermolecular interactions, typically hydrogen bonds, between the target molecule and the coformer. tbzmed.ac.ir
For a molecule like this compound, which has strong hydrogen bond acceptors (nitro and nitrile groups), co-crystallization with coformers that are strong hydrogen bond donors (e.g., carboxylic acids, phenols) could be a viable strategy. The formation of strong, directional hydrogen bonds between the coformer and this compound could lead to novel crystalline structures with altered properties.
For instance, co-crystallization has been used to modify the properties of materials with large second-order nonlinear optical (NLO) responses. The co-crystal of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium (m-nitrobenzenesulfonate)0.6I0.4 (DSIMNS) exhibits a large second-harmonic generation (SHG) efficiency. psu.edu Given that "push-pull" benzonitrile (B105546) derivatives are also investigated for NLO properties, co-crystallization could be a powerful tool to fine-tune the crystal packing of this compound to optimize its solid-state properties for specific applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(dimethylamino)benzonitrile (DMABN) |
| 3-nitrobenzonitrile |
| 4-Methyl-3-nitrobenzonitrile |
| 4-Isopropylamino-3-nitrobenzonitrile |
| 4-aminobenzonitrile (ABN) |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide |
| (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile |
Future Directions and Emerging Research Avenues
Integration with Advanced Machine Learning and Artificial Intelligence for Material Discovery
The discovery and development of new materials has traditionally been a process guided by intuition and extensive trial-and-error experimentation. chemeurope.comsciencedaily.com However, the sheer number of possible chemical combinations makes this approach impractical for exploring the vast chemical space. chemeurope.comsciencedaily.com The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by providing data-driven frameworks to accelerate the discovery of materials with specific, targeted properties. sciencedaily.comrsc.org
The application of deep generative models represents a further evolution, where AI can not only screen but also generate novel molecular structures with desired properties by exploring and manipulating a learned latent space. osti.gov For 4-(Dimethylamino)-3-nitrobenzonitrile, this could lead to the inverse design of molecules with optimized optical, electronic, or thermal properties for specific technological innovations.
Table 1: Potential Properties of this compound Derivatives for ML Screening
| Property Class | Specific Property to Screen | Potential Application Area |
|---|---|---|
| Optical | Non-linear optical (NLO) response | Optical communications, Laser technology |
| Solvatochromic shift | Chemical sensors, Environmental monitoring | |
| Quantum yield of fluorescence | Organic light-emitting diodes (OLEDs) | |
| Electronic | Bandgap energy | Organic semiconductors, Photovoltaics |
| Charge carrier mobility | Transistors, Electronic devices |
| Thermal | Thermal stability | High-performance polymers, Heat-resistant materials |
Development of Novel Synthetic Routes for Complex Molecular Architectures
While the synthesis of this compound itself is established, its utility as a building block for more complex molecular architectures is a key area for future research. The presence of three distinct functional groups—dimethylamino, nitro, and nitrile—on the aromatic ring provides multiple reaction sites for elaboration.
Future synthetic research will likely focus on leveraging these functional groups to construct intricate, multi-component systems. For instance, the strong electron-withdrawing effect of the nitro group can facilitate nucleophilic aromatic substitution reactions at other positions on the ring, allowing for the introduction of new functionalities. mdpi.com This effect can lead to higher yields and faster reaction times compared to analogues without the nitro group. mdpi.com
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to amides, esters, and other derivatives. The dimethylamino group can be targeted for quaternization or other modifications. These transformations enable the use of this compound as a versatile intermediate for creating novel pharmaceuticals, agrochemicals, and specialty chemicals. innospk.commdpi.com The strategic combination of these reactions can lead to the synthesis of complex molecules such as macrocycles, dendrimers, and functional polymers with tailored properties.
Table 2: Potential Synthetic Transformations for this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Nitro Group | Reduction | Anilines, Azobenzenes |
| Nucleophilic Aromatic Substitution | Substituted benzonitriles | |
| Nitrile Group | Hydrolysis | Carboxylic acids, Amides |
| Reduction | Benzylamines | |
| Cycloaddition | Heterocycles (e.g., Tetrazoles) |
| Aromatic Ring | Cross-coupling Reactions (e.g., Suzuki, Heck) | Biaryls, Stilbenes |
Exploration of New Application Domains in Chemical and Materials Science
The unique electronic structure of this compound, characterized by a potent intramolecular charge-transfer (ICT) character due to the donor-acceptor pairing, suggests its potential in several advanced application domains.
One of the most promising areas is in optoelectronics and nonlinear optics (NLO) . Molecules with strong ICT are often associated with large hyperpolarizabilities, a key requirement for NLO materials used in optical limiting devices and laser technologies. mdpi.comnih.gov The addition of the electron-withdrawing nitro group to a donor-acceptor system has been shown to increase hyperpolarizability. mdpi.com
Furthermore, the sensitivity of the ICT state to the local environment could be exploited for developing chemical sensors and molecular probes . Changes in solvent polarity or the presence of specific analytes could induce measurable shifts in the compound's absorption or emission spectra (solvatochromism), forming the basis of a sensing mechanism. nih.gov
The compound also serves as a valuable scaffold for the synthesis of biologically active molecules . The nitro group is a key feature in many therapeutic agents, contributing to antimicrobial, anti-inflammatory, and anti-cancer properties. mdpi.com By using this compound as a starting material, medicinal chemists can create libraries of novel compounds for drug discovery programs. mdpi.comnih.gov
Table 3: Emerging Application Domains for this compound
| Application Domain | Key Structural Feature | Principle of Operation |
|---|---|---|
| Nonlinear Optics | Strong donor-acceptor character (ICT) | High molecular hyperpolarizability leads to changes in refractive index with light intensity. |
| Fluorescent Probes | Environment-sensitive ICT state | Solvatochromism; changes in fluorescence emission in response to environmental polarity or analytes. |
| Functional Dyes | Extended π-conjugation (via derivatives) | Intense absorption of light in the visible spectrum for use in textiles, printing, and imaging. |
| Medicinal Chemistry | Nitro group and versatile scaffold | The nitro group is a known pharmacophore; the scaffold allows for diverse modifications to target biological systems. |
Advanced Characterization Techniques for Dynamic Molecular Processes
Understanding the intricate photophysical and dynamic processes within this compound is crucial for optimizing its performance in potential applications. Advanced characterization techniques are essential for probing these ultrafast molecular events.
A closely related compound, 4-(N,N-dimethylamino)benzonitrile (DMABN), is a classic model for studying dual fluorescence and twisted intramolecular charge transfer (TICT) states. diva-portal.orgresearchgate.netnih.gov Similar phenomena can be anticipated for this compound due to its donor-acceptor structure.
Future research will likely employ a combination of ultrafast spectroscopy and computational modeling to unravel its excited-state dynamics. Transient absorption (TA) spectroscopy can be used to monitor the evolution of excited states on femtosecond to picosecond timescales, providing direct evidence for processes like ICT and intersystem crossing. researchgate.netnih.gov
These experimental techniques can be powerfully combined with nonadiabatic molecular dynamics simulations . diva-portal.orgresearchgate.net Such simulations model the coupled motion of electrons and atomic nuclei following photoexcitation, providing a detailed, atomistic picture of the relaxation pathways, including the transformation between different excited-state structures (e.g., locally excited vs. charge-transfer states). diva-portal.org Other techniques like X-ray diffraction can provide precise information on the crystal and molecular structure in the solid state. mdpi.comnih.gov
Table 4: Advanced Techniques for Characterizing this compound
| Technique | Type | Information Gained |
|---|---|---|
| Transient Absorption Spectroscopy | Experimental | Identification and lifetime of transient excited states, kinetics of charge transfer. researchgate.net |
| Time-Resolved Fluorescence | Experimental | Measurement of fluorescence lifetimes, detection of multiple emissive states (e.g., dual fluorescence). diva-portal.org |
| Nonadiabatic Molecular Dynamics | Computational | Simulation of excited-state relaxation pathways, structural changes during ICT. diva-portal.orgresearchgate.net |
| X-ray Diffraction | Experimental | Determination of single-crystal structure, molecular packing, and intermolecular interactions. mdpi.com |
| Cyclic Voltammetry | Experimental | Measurement of redox potentials, estimation of HOMO/LUMO energy levels. |
| Spectroelectrochemistry | Experimental | Characterization of the electronic structure of electrochemically generated radical ions. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Dimethylamino)-3-nitrobenzonitrile with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-chloro-3-nitrobenzonitrile and dimethylamine. Catalytic conditions (e.g., CuI or Pd-based catalysts) improve reaction efficiency. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (>98%) .
Q. How can spectroscopic techniques characterize the electronic interactions of the dimethylamino and nitro groups?
- Methodological Answer :
- NMR : H NMR reveals deshielding of aromatic protons due to electron-withdrawing nitro and electron-donating dimethylamino groups. C NMR shows nitrile carbon at ~115 ppm.
- IR : Stretching vibrations at ~2230 cm (C≡N), 1520 cm (asymmetric NO), and 1340 cm (symmetric NO).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to analyze resonance effects and charge distribution .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in aprotic solvents (DMF, DMSO) and polar protic solvents (MeOH, EtOH) via gravimetric analysis. Use UV-Vis spectroscopy (λmax ~270 nm) for quantitative solubility measurement. Note: Dimethylamino group enhances solubility in acidic aqueous buffers (pH < 4) .
Advanced Research Questions
Q. How can selective reduction of the nitro group be achieved without altering the nitrile functionality?
- Methodological Answer : Employ sodium dithionite (NaSO) in a phosphate-buffered (pH 7) ethanol/water system at 60°C. Monitor reaction by HPLC to ensure nitro-to-amine conversion (>90%) while preserving nitrile integrity. Alternative: Catalytic hydrogenation with Pd/C under mild H pressure (1 atm) .
Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric).
- Stability Testing : Perform LC-MS to check for degradation products under assay conditions (e.g., pH, temperature).
- Structural Analog Comparison : Compare IC values with analogs (e.g., ethylamino or isopropylamino derivatives) to identify structure-activity trends .
Q. How do steric and electronic effects influence regioselectivity in SNAr reactions involving this compound?
- Methodological Answer :
- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates.
- Computational Modeling : Calculate Fukui indices to predict electrophilic attack sites. The nitro group directs substitution to the para position relative to itself, while dimethylamino sterically hinders ortho positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
